N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Description
N-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The benzothiophene moiety is linked via a carboxamide group to a 1-(1,3-benzodioxol-5-yl)ethyl side chain.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c1-9(10-5-6-12-13(7-10)24-8-23-12)21-18(22)17-16(19)15-11(20)3-2-4-14(15)25-17/h2-7,9H,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOYCHBRBSKQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The target compound differs from structurally related benzodioxolyl-containing analogs in its central heterocyclic system. Key comparisons include:
Key Observations :
Comparison :
- The hydrazinecarboxamide derivative () required recrystallization for purification, whereas chalcone derivatives () were characterized via spectral analysis.
Structural Confirmation Techniques
- X-ray Crystallography: The hydrazinecarboxamide derivative () was unambiguously characterized using single-crystal X-ray analysis, confirming the (E)-configuration of the imine group.
- Spectral Analysis : Chalcone derivatives () relied on NMR and IR spectroscopy, while the target compound’s PubChem entry () implies standard spectral characterization, though details are inaccessible.
Physicochemical and Pharmacological Considerations
While pharmacological data for the target compound are absent, inferences can be drawn from structural analogs:
- Lipophilicity: The chloro and fluoro groups in the target compound likely enhance membrane permeability compared to non-halogenated benzodioxolyl derivatives.
- Bioavailability : The carboxamide group may improve water solubility relative to esters () or sulfonamides (), though this depends on substituent positioning.
- Biological Targets: Chalcones () are known for anti-inflammatory and anticancer properties, while hydrazine derivatives () may target fungal or bacterial enzymes. The target compound’s benzothiophene core could modulate kinase or GPCR activity, but further studies are needed.
Preparation Methods
Benzothiophene Core Construction
The benzothiophene scaffold is typically assembled via cyclization of thiophenol derivatives or Gewald-like reactions . A practical route involves:
-
Thiophenol cyclization : Reacting 2-mercaptobenzoic acid with α,β-unsaturated carbonyl compounds under acidic conditions. For example, treatment with acryloyl chloride in acetic acid yields the benzothiophene backbone.
-
Halogenation : Sequential electrophilic substitution introduces chloro and fluoro groups. Chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C achieves selective 3-chloro substitution, followed by fluorination with Selectfluor in acetonitrile at 60°C for 4 hours to install the 4-fluoro group.
Key Reaction Conditions:
Oxidation to Carboxylic Acid
The methyl ester intermediate (formed via esterification of the cyclized product) undergoes oxidation using KMnO₄ in aqueous NaOH at 80°C for 3 hours, yielding the carboxylic acid with >90% purity after recrystallization.
Synthesis of 1-(1,3-Benzodioxol-5-yl)ethylamine
Reductive Amination Pathway
-
Ketone Preparation : 1,3-Benzodioxol-5-ylacetone is synthesized by Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride in the presence of AlCl₃.
-
Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 12 hours, yielding the ethylamine derivative (65% yield).
Nitrile Reduction Alternative
-
Nitrile Intermediate : 1,3-Benzodioxol-5-ylacetonitrile is reduced with LiAlH₄ in dry THF under reflux (4 hours), followed by aqueous workup to isolate the amine (70% yield).
Amide Bond Formation and Final Purification
Carboxylic Acid Activation
The acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF in dichloromethane (0°C to room temperature, 2 hours).
Coupling with Amine
The acyl chloride reacts with 1-(1,3-benzodioxol-5-yl)ethylamine in the presence of triethylamine (base) and HOBt/EDC (coupling agents) in DMF at 0°C, gradually warming to room temperature over 12 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford the final amide (68% yield).
Optimization Data:
Analytical Characterization
-
NMR Spectroscopy :
Q & A
Q. What controls are essential for validating target engagement in cellular assays?
- Methodological Answer :
- Positive/Negative controls : Use known inhibitors/agonists and vehicle (DMSO).
- Isozyme selectivity panels : Test against related enzymes (e.g., kinase family members).
- Genetic knockdown : CRISPR/Cas9 KO of the target protein to confirm on-mechanism activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
